molecular formula C12H14O3S B14418645 1-(Benzenesulfonyl)hex-5-en-2-one CAS No. 80945-31-9

1-(Benzenesulfonyl)hex-5-en-2-one

Cat. No.: B14418645
CAS No.: 80945-31-9
M. Wt: 238.30 g/mol
InChI Key: WEFDPVTVZDRFGC-UHFFFAOYSA-N
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Description

1-(Benzenesulfonyl)hex-5-en-2-one is an organic compound with the molecular formula C₁₂H₁₄O₃S. It is characterized by the presence of a benzenesulfonyl group attached to a hex-5-en-2-one backbone. This compound is known for its applications in various chemical reactions and its potential use in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Benzenesulfonyl)hex-5-en-2-one typically involves the reaction of benzenesulfonyl chloride with hex-5-en-2-one in the presence of a base such as pyridine or triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride. The general reaction scheme is as follows:

C6H5SO2Cl+C6H10OC12H14O3S+HCl\text{C}_6\text{H}_5\text{SO}_2\text{Cl} + \text{C}_6\text{H}_{10}\text{O} \rightarrow \text{C}_{12}\text{H}_{14}\text{O}_3\text{S} + \text{HCl} C6​H5​SO2​Cl+C6​H10​O→C12​H14​O3​S+HCl

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions and improved yield. The use of automated systems ensures consistent quality and reduces the risk of contamination.

Chemical Reactions Analysis

Types of Reactions

1-(Benzenesulfonyl)hex-5-en-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfone derivatives.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

    Substitution: Nucleophilic substitution reactions can replace the benzenesulfonyl group with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products

    Oxidation: Sulfone derivatives.

    Reduction: Sulfide derivatives.

    Substitution: Various substituted hex-5-en-2-one derivatives.

Scientific Research Applications

1-(Benzenesulfonyl)hex-5-en-2-one has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(Benzenesulfonyl)hex-5-en-2-one involves its interaction with various molecular targets. The benzenesulfonyl group can act as an electrophile, facilitating reactions with nucleophiles. The compound’s effects are mediated through pathways involving sulfonylation and subsequent modifications of target molecules.

Comparison with Similar Compounds

Similar Compounds

  • 5-Hexen-2-one,1-(phenylsulfonyl)
  • 6-(phenylsulfonyl)-1-hexen-5-one
  • 1-phenylsulfonyl-5-hexen-2-one

Uniqueness

1-(Benzenesulfonyl)hex-5-en-2-one is unique due to its specific structural configuration, which imparts distinct reactivity and properties. Its ability to undergo a variety of chemical reactions makes it a valuable compound in synthetic chemistry and research applications.

Properties

CAS No.

80945-31-9

Molecular Formula

C12H14O3S

Molecular Weight

238.30 g/mol

IUPAC Name

1-(benzenesulfonyl)hex-5-en-2-one

InChI

InChI=1S/C12H14O3S/c1-2-3-7-11(13)10-16(14,15)12-8-5-4-6-9-12/h2,4-6,8-9H,1,3,7,10H2

InChI Key

WEFDPVTVZDRFGC-UHFFFAOYSA-N

Canonical SMILES

C=CCCC(=O)CS(=O)(=O)C1=CC=CC=C1

Origin of Product

United States

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